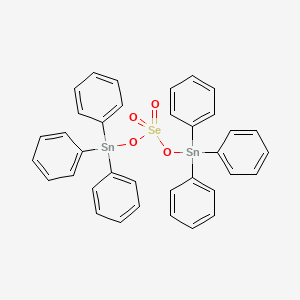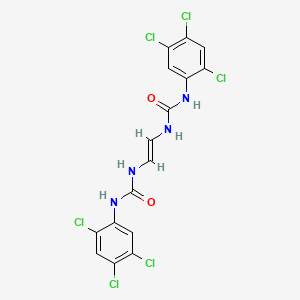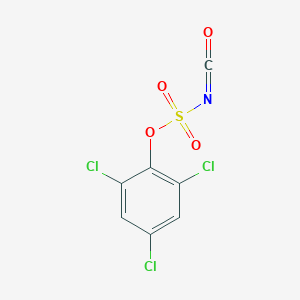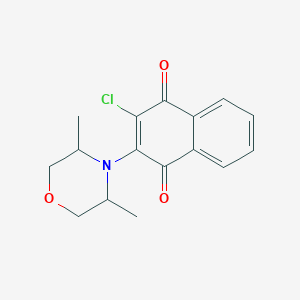
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3,5-dimethylmorpholine under controlled conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis and other side reactions. The mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .
Applications De Recherche Scientifique
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to increased permeability and leakage of cellular contents. It can also interfere with enzymatic activities by forming covalent bonds with active sites, thereby inhibiting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloro-1,4-naphthoquinone
- 2-Methylamino-3-chloro-1,4-naphthoquinone
- 2,3-Dibromonaphthalene-1,4-dione
Uniqueness
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione is unique due to the presence of the 3,5-dimethylmorpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
22359-31-5 |
|---|---|
Formule moléculaire |
C16H16ClNO3 |
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
2-chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16ClNO3/c1-9-7-21-8-10(2)18(9)14-13(17)15(19)11-5-3-4-6-12(11)16(14)20/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
JGYJREAOLDRIGO-UHFFFAOYSA-N |
SMILES canonique |
CC1COCC(N1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


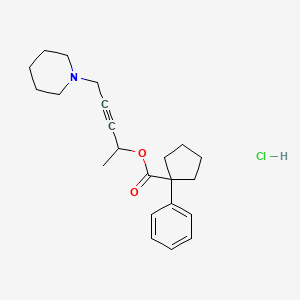

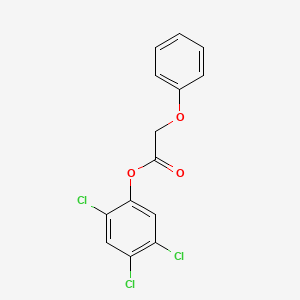
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
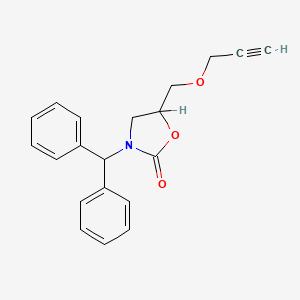
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)

